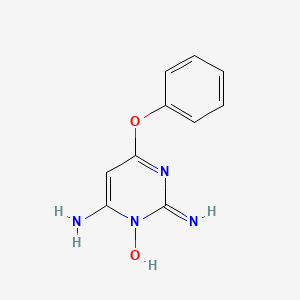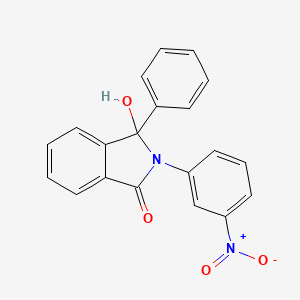![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/structure/B12905644.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazolidine ring substituted with a phenylbutan-2-yl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylbutan-2-one with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydroxymethyl group is then introduced through a subsequent reaction, such as reduction or hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylbutan-2-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Chemistry: In chemistry, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine: In medicine, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits bioactivity against specific targets.
Industry: In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用機序
The mechanism by which (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring and phenylbutan-2-yl group could play crucial roles in binding to these targets, influencing the compound’s overall bioactivity.
類似化合物との比較
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)propane: Similar structure but with a propane group.
Uniqueness: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for a range of chemical modifications, making it versatile for various applications.
特性
CAS番号 |
54045-89-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChIキー |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


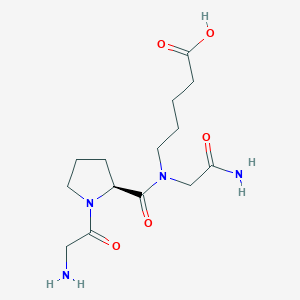
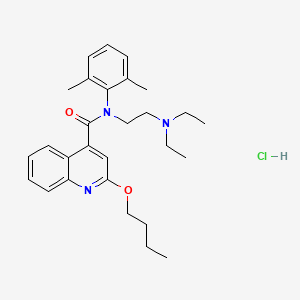
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
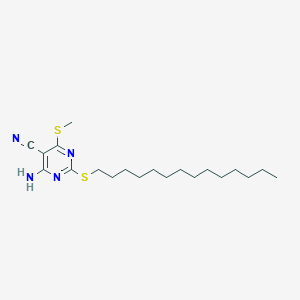
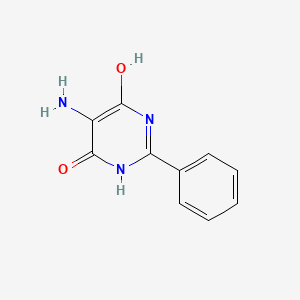
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
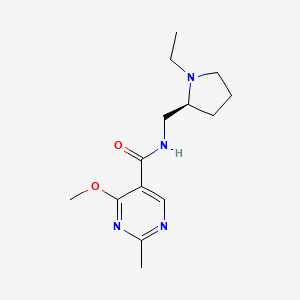
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

